molecular formula C9H8BrNOS B021736 2-(Bromomethyl)-6-methoxy-1,3-benzothiazole CAS No. 110704-18-2

2-(Bromomethyl)-6-methoxy-1,3-benzothiazole

Cat. No.: B021736
CAS No.: 110704-18-2
M. Wt: 258.14 g/mol
InChI Key: JMKZMQFJJMIETE-UHFFFAOYSA-N
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Description

2-Bromomethyl-6-methoxybenzothiazole is a chemical compound with the molecular formula C8H8BrNOS. It belongs to the benzothiazole family, which is known for its diverse applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound is characterized by the presence of a bromomethyl group and a methoxy group attached to the benzothiazole ring, which imparts unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromomethyl-6-methoxybenzothiazole typically involves the bromination of 6-methoxybenzothiazole. One common method includes the reaction of 6-methoxybenzothiazole with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions. The bromination occurs selectively at the methyl group, resulting in the formation of 2-Bromomethyl-6-methoxybenzothiazole .

Industrial Production Methods

Industrial production methods for 2-Bromomethyl-6-methoxybenzothiazole are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation helps in maintaining consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-Bromomethyl-6-methoxybenzothiazole undergoes various types of chemical reactions, including:

    Nucleophilic Substitution Reactions: The bromomethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can undergo oxidation to form corresponding aldehydes or carboxylic acids under strong oxidative conditions.

    Reduction Reactions: The compound can be reduced to form 2-methyl-6-methoxybenzothiazole using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOMe). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium are used for oxidation reactions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF) are commonly used for reduction reactions.

Major Products Formed

    Nucleophilic Substitution: Products include 2-azidomethyl-6-methoxybenzothiazole, 2-thiocyanatomethyl-6-methoxybenzothiazole, and 2-methoxymethyl-6-methoxybenzothiazole.

    Oxidation: Products include 2-bromomethyl-6-methoxybenzaldehyde and 2-bromomethyl-6-methoxybenzoic acid.

    Reduction: The major product is 2-methyl-6-methoxybenzothiazole.

Scientific Research Applications

2-Bromomethyl-6-methoxybenzothiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromomethyl-6-methoxybenzothiazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to modulation of their activity.

    Pathways Involved: The compound can influence various biochemical pathways, including apoptosis, cell cycle regulation, and signal transduction. Its ability to form covalent bonds with nucleophiles makes it a potent inhibitor of enzymes that rely on nucleophilic residues for their activity.

Comparison with Similar Compounds

2-Bromomethyl-6-methoxybenzothiazole can be compared with other similar compounds to highlight its uniqueness:

    2-Chloromethyl-6-methoxybenzothiazole: Similar in structure but with a chlorine atom instead of bromine. It exhibits different reactivity and selectivity in nucleophilic substitution reactions.

    2-Methyl-6-methoxybenzothiazole: Lacks the halogen atom, resulting in lower reactivity towards nucleophiles and different biological activity.

    2-Bromomethyl-6-hydroxybenzothiazole: Contains a hydroxy group instead of a methoxy group, leading to different solubility and reactivity profiles.

These comparisons highlight the unique chemical properties and reactivity of 2-Bromomethyl-6-methoxybenzothiazole, making it a valuable compound in various scientific research applications .

Properties

IUPAC Name

2-(bromomethyl)-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNOS/c1-12-6-2-3-7-8(4-6)13-9(5-10)11-7/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMKZMQFJJMIETE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60443813
Record name 2-Bromomethyl-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110704-18-2
Record name 2-Bromomethyl-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60443813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

7.75 g (50 mmol) of 2-amino-5-methoxy-thiophenol are dissolved in 150 ml methylene chloride and 14.1 g (70 mmol) of bromoacetylbromide are added whilst cooling with ice. Then the mixture is heated for 1 hour to reflux temperature. After cooling solid potassium carbonate is added until foaming ceases, the mixture is filtered and the filtrate is evaporated down. The evaporation residue is purified by column chromatography on neutral aluminium oxide (eluant: petroleum ether/ethyl acetate=3:1). Yield: 6.8 g (52.7 of theory), Melting point: 90-91° C.
Quantity
7.75 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

17.4 mg of dibenzoyl peroxide were added to a solution of 0.8 ml of 2-methyl-6-methoxybenzothiazole and 1.05 g of N-bromosuccinimide in 20 ml of carbon tetrachloride at room temperature and the resulting mixture was stirred under reflux for 5 hours. At the end of this time, the mixture was allowed to cool to room temperature and then extracted with methylene chloride. The resulting extract was washed consecutively with a saturated aqueous sodium sulfite solution, water and an aqueous sodium chloride solution and then dried over sodium sulfate. The solvent was then removed by evaporation under reduced pressure and the resulting residue was purified by column chromatography through silica gel using an 8:1 by volume mixture of hexane and ethyl acetate, to give 649.3 mg (yield 47%) of the title compound as a solid having a melting point of 78° to 81° C.
Quantity
17.4 mg
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
1.05 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 2
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 3
Reactant of Route 3
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole
Reactant of Route 4
2-(Bromomethyl)-6-methoxy-1,3-benzothiazole

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